molecular formula C21H13ClO5S B11406122 7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl phenoxyacetate

7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl phenoxyacetate

Cat. No.: B11406122
M. Wt: 412.8 g/mol
InChI Key: ZFYKALMHIMWPRS-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-phenoxyacetate: is a complex organic compound that features a benzoxathiol ring system fused with a chlorophenyl group and a phenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-phenoxyacetate typically involves multiple steps:

    Formation of the Benzoxathiol Ring: The benzoxathiol ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Phenoxyacetate Moiety: The phenoxyacetate group is attached through esterification reactions, typically using phenoxyacetic acid and a suitable activating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzoxathiol ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The phenoxyacetate moiety can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Esters: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 7-(4-chlorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-phenoxyacetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for developing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-phenoxyacetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The benzoxathiol ring and phenoxyacetate moiety contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-chlorophenyl)-2-phenoxyacetate: Shares the phenoxyacetate moiety but lacks the benzoxathiol ring.

    4-Chlorophenyl phenoxyacetate: Similar structure but without the benzoxathiol ring and carbonyl group.

Uniqueness

The uniqueness of 7-(4-chlorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-phenoxyacetate lies in its combined structural features, which provide a distinct set of chemical and biological properties

Properties

Molecular Formula

C21H13ClO5S

Molecular Weight

412.8 g/mol

IUPAC Name

[7-(4-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-phenoxyacetate

InChI

InChI=1S/C21H13ClO5S/c22-14-8-6-13(7-9-14)17-10-16(11-18-20(17)27-21(24)28-18)26-19(23)12-25-15-4-2-1-3-5-15/h1-11H,12H2

InChI Key

ZFYKALMHIMWPRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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